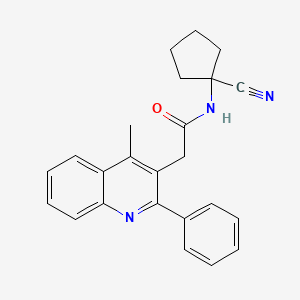

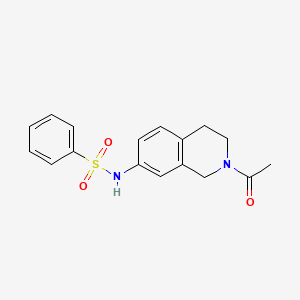

![molecular formula C16H15N3O3 B2699035 3-benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate CAS No. 2034457-41-3](/img/structure/B2699035.png)

3-benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate is a chemical compound that belongs to the class of triazinones . It is a derivative of 1,2,3-benzotriazine-4(3H)-ones .

Synthesis Analysis

The synthesis of 3-Benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate can be achieved through various methods. One such method involves the oxidative rearrangement of 3-aminoindazoles, which provides diversely functionalized 1,2,3-benzotriazine-4(3H)-ones in good yields at room temperature . Another method involves a Pd(0) catalyzed carbonylative annulation reaction of 1-(2-iodophenyl)-3-aryltriaz-1-enes .Aplicaciones Científicas De Investigación

Photocatalysis and Synthesis of 3-Substituted Isoindolinones

Researchers have developed a regionally selective visible-light-mediated deazolene insertion of 1,2,3-benzotriazin-4(3H)-one to obtain 3-substituted isoindolinones. These isoindolinones serve as essential structural motifs in many biologically active molecules and natural products. Notably, the switch from reported nickel catalysis (yielding C3-substituted 3,4-dihydroisoquinolin-1(2H)-ones) to photoredox catalysis led to distinct reactivity. Photocatalytic deazolene followed by nitrogen-mediated hydrogen atom transfer resulted in exclusive formation of 3-substituted isoindolinones. The developed photocatalytic reaction is compatible with activated terminal alkenes and cyclic α,β-unsaturated esters and ketones, demonstrating broad functional group tolerance for N-substituted 1,2,3-benzotriazin-4(3H)-one. Practicality is highlighted through gram-scale synthesis and post-synthetic amidation. Mechanistic studies were conducted to understand the origin of this unique product selectivity .

Dihydro-[1,2,4]triazolo[4,3-a]pyrimidine Derivatives

A series of new dihydro-[1,2,4]triazolo[4,3-a]pyrimidine derivatives, based on benzo[d][1,2,3]triazol-1-yl-pyrazole, were synthesized. These compounds exhibit potential biological activity and could serve as valuable scaffolds for drug discovery. The multicomponent reaction involved 5-(1H-benzo[d][1,2,3]triazol-1-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde reacting with various substituted acetophenones and 4H-1,2,4-triazol-3-amine. The resulting derivatives may find applications in medicinal chemistry and pharmacology .

Palladium-Catalyzed Annulation Reactions

Selective synthesis of 3-arylbenzo-1,2,3-triazin-4(3H)-ones and 1-aryl-(1H)-benzo-1,2,3-triazoles has been achieved through Pd(0)-catalyzed annulation reactions. Starting from 1,3-diaryltriazenes, these reactions provide access to structurally diverse heterocycles. The resulting compounds could be valuable in materials science, organic synthesis, and drug development .

Propiedades

IUPAC Name |

acetic acid;3-benzyl-1,2,3-benzotriazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O.C2H4O2/c18-14-12-8-4-5-9-13(12)15-16-17(14)10-11-6-2-1-3-7-11;1-2(3)4/h1-9H,10H2;1H3,(H,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVHVOHLPZDJMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}acetohydrazide](/img/structure/B2698955.png)

![1-(4-Iodo-2-methylphenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2698957.png)

![N-[2-(difluoromethoxy)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2698959.png)

![8-fluoro-2-(2-oxo-2H-chromene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2698960.png)

![3-methyl-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2698962.png)

![N-[4-(2-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2698964.png)

![2-benzyl-5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2698968.png)

![3-chloro-4-fluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide](/img/structure/B2698971.png)